BENGHE Foundational & Exploratory

Check Availability & Pricing

Rusfertide: A Hepcidin Mimetic Approach to
Managing Polycythemia Vera

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rusfertide

Cat. No.: B8819294

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rusfertide (PTG-300) is a first-in-class injectable peptide mimetic of the natural hormone
hepcidin, the master regulator of iron homeostasis.[1][2] By mimicking hepcidin, rusfertide
blocks the iron exporter ferroportin, leading to a reduction in iron availability for erythropoiesis.
[3][4][5] This novel mechanism of action has shown significant promise in the treatment of
polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of
red blood cells (erythrocytosis). Clinical trials have demonstrated that rusfertide can effectively
control hematocrit levels, reduce the need for therapeutic phlebotomy, and improve iron
deficiency and disease-related symptoms in patients with PV. This technical guide provides a
comprehensive overview of rusfertide, including its mechanism of action, preclinical and
clinical data, and detailed experimental protocols from key clinical trials.

Introduction to Polycythemia Vera and the Role of
Iron

Polycythemia vera is a chronic blood cancer characterized by the excessive production of red
blood cells, often accompanied by elevated white blood cell and platelet counts. The primary
treatment goal for PV is to maintain a hematocrit level below 45% to reduce the risk of
thromboembolic events, a major cause of morbidity and mortality in these patients. The current
standard of care often involves therapeutic phlebotomy, with or without cytoreductive therapies.
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However, frequent phlebotomies can lead to iron deficiency, which in turn can exacerbate
symptoms such as fatigue and cognitive impairment.

In PV, hepcidin levels are often suppressed, leading to increased iron availability that fuels the
overproduction of red blood cells. Rusfertide addresses this underlying pathology by acting as
a hepcidin mimetic, thereby restoring the normal regulation of iron metabolism.

Mechanism of Action: The Hepcidin-Ferroportin Axis

Hepcidin is a peptide hormone primarily produced by the liver that plays a central role in
regulating iron homeostasis. It exerts its effect by binding to ferroportin, the sole known iron
exporter protein found on the surface of cells such as duodenal enterocytes, macrophages,
and hepatocytes. The binding of hepcidin to ferroportin induces the internalization and
degradation of ferroportin, thereby trapping iron within these cells and reducing the amount of
iron circulating in the plasma.

Rusfertide, as a hepcidin mimetic, replicates this action. By binding to and promoting the
degradation of ferroportin, rusfertide effectively limits the iron supply available to the bone
marrow for red blood cell production. This targeted approach allows for the control of
erythrocytosis without the systemic effects of broader cytoreductive agents.
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Mechanism of Action of Rusfertide
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Mechanism of Action of Rusfertide.

Clinical Development and Efficacy

Rusfertide has undergone rigorous clinical evaluation in patients with polycythemia vera,
primarily through the Phase 2 REVIVE and the Phase 3 VERIFY studies. These trials have
consistently demonstrated the efficacy of rusfertide in managing the key aspects of the

disease.
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Quantitative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the REVIVE and VERIFY
clinical trials.

Table 1: Efficacy Results from the REVIVE (Phase 2) and VERIFY (Phase 3) Trials

Endpoint

REVIVE (Phase 2)

VERIFY (Phase 3)

Primary Endpoint

Responder Rate

69.2% (Rusfertide) vs. 18.5%
(Placebo) (p=0.0003)

77% (Rusfertide) vs. 33%
(Placebo) (p<0.0001)

Key Secondary Endpoints

Mean Number of Phlebotomies

Not explicitly reported as a

primary outcome

0.5 (Rusfertide) vs. 1.8
(Placebo) (p<0.0001) (Weeks
0-32)

Hematocrit Control (<45%)

Consistently maintained for =3

years

62.6% (Rusfertide) vs. 14.4%
(Placebo) (p<0.0001)

Patient-Reported Outcomes

Significant improvements in
fatigue, early satiety,
abdominal discomfort,
inactivity, concentration, night

sweats, and itching

Statistically significant
improvements in PROMIS
Fatigue SF-8a and MFSAF

Total Symptom Score

Table 2: Safety and Tolerability Profile of Rusfertide

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Adverse Events

REVIVE (Phase 2)

VERIFY (Phase 3)

Most Common Adverse Events

Grade 1-2 injection site

reactions

Grade 1-2 injection site

reactions

Serious Adverse Events
(SAEs)

26% of patients; most

unrelated to treatment

All serious adverse events
reported were deemed not
drug-related

Grade 3/4 Adverse Events

Grade 3 TEAEs in 25.7% of
patients; No Grade 4 or 5 AEs

Majority of adverse events

were grade 1-2

Thrombotic Events

Seven events in six high-risk

PV patients

No evidence of an increased
risk of cancer in rusfertide-
treated patients compared to

placebo

Experimental Protocols: Key Clinical Trials
The REVIVE Study (Phase 2, NCT04057040)

The REVIVE study was a three-part Phase 2 trial designed to evaluate the efficacy, safety, and

tolerability of rusfertide in patients with polycythemia vera who were dependent on

phlebotomy.

e Part 1: Dose-Finding (28 weeks)

o Obijective: To identify the appropriate dose of rusfertide to maintain hematocrit levels

below 45%.

o Methodology: Patients received weekly subcutaneous injections of rusfertide with dose

adjustments.

o Part 2: Randomized, Placebo-Controlled Withdrawal (12 weeks)

o Objective: To assess the efficacy of rusfertide compared to placebo in maintaining

hematocrit control.

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Methodology: Patients were randomized to continue receiving their established dose of
rusfertide or switch to a placebo.

o Part 3: Open-Label Extension (up to 3 years)
o Objective: To evaluate the long-term safety and efficacy of rusfertide.

o Methodology: All patients received open-label rusfertide.

The VERIFY Study (Phase 3, NCT05210790)

The VERIFY study is a global, three-part, randomized, placebo-controlled Phase 3 trial
designed to confirm the efficacy and safety of rusfertide in a larger patient population.

e Part 1la: Randomized, Double-Blind, Placebo-Controlled (32 weeks)

o Objective: To evaluate the superiority of rusfertide plus standard of care versus placebo
plus standard of care.

o Methodology: Approximately 293 patients were randomized 1:1 to receive either once-
weekly subcutaneous rusfertide or placebo, in addition to their ongoing therapy.

e Part 1b: Open-Label Crossover (20 weeks)

o Obijective: To provide rusfertide to all patients and assess its effects in those previously
on placebo.

o Methodology: Patients who completed Part 1a, including those on placebo, received open-
label rusfertide.

e Part 2: Long-Term Open-Label Extension (104 weeks)
o Objective: To assess the long-term safety and durability of response to rusfertide.

o Methodology: All patients who completed Part 1b continue to receive open-label
rusfertide.
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Clinical Trial Workflow for Rusfertide in Polycythemia Vera

Patient Population
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Part 3: Open-Label Extension (up to 3 years) Part 2: Long-Term Extension (104 weeks)
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Clinical Trial Workflow for Rusfertide.

Biomarker Analysis

Studies have shown that treatment with rusfertide leads to favorable changes in biomarkers
related to iron metabolism and erythropoiesis. In the PACIFIC study, rusfertide treatment
resulted in an increase in median hepcidin concentrations and a modest decrease in
erythroferrone (ERFE) concentration, consistent with reduced erythropoietic drive.
Furthermore, in patients with baseline iron deficiency, rusfertide normalized iron levels, as
evidenced by increases in ferritin and mean corpuscular volume (MCV), while iron levels
remained stable in patients with normal iron at baseline.

Conclusion and Future Directions

Rusfertide represents a significant advancement in the treatment of polycythemia vera. Its
targeted mechanism of action, which addresses the underlying dysregulation of iron
metabolism in PV, offers a novel and effective approach to controlling erythrocytosis and

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8819294?utm_src=pdf-body-img
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/product/b8819294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reducing the burden of phlebotomy. The robust data from the REVIVE and VERIFY clinical
trials demonstrate its potential to become a new standard of care for patients with PV. Further
long-term data from the ongoing VERIFY extension study will provide additional insights into
the durability and safety of this promising therapeutic agent. The development of rusfertide
highlights the potential of hepcidin mimetics in treating a range of iron-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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